molecular formula C20H15N5S3 B2924744 5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole CAS No. 1207058-74-9

5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

Cat. No.: B2924744
CAS No.: 1207058-74-9
M. Wt: 421.56
InChI Key: CITXBZGVQDNMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Thiazoles, on the other hand, are aromatic sulfur and nitrogen-containing heterocycles that are also found in many biologically active compounds.


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines and thiazoles is characterized by a fused bicyclic 5–6 heterocycle and a five-membered ring containing sulfur and nitrogen atoms, respectively .


Chemical Reactions Analysis

The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Heterocyclic Amines in Environmental Exposure and Toxicity

Studies on heterocyclic amines, like "2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)" and "2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)," have highlighted their presence in cooked meats and their potential carcinogenicity. Research indicates these compounds are formed during the cooking process and have been detected in human urine, suggesting widespread environmental exposure. The metabolic pathways and the role of intestinal bacteria in metabolizing these compounds have also been explored, providing insights into individual variations in carcinogenic risk (Vanhaecke et al., 2008).

Toxicology of Neonicotinoid Insecticides

The neonicotinoid class, particularly imidacloprid, has been the subject of toxicological studies due to its widespread use as an insecticide. Despite being deemed relatively safe for mammals, instances of human poisoning have been reported, offering a glimpse into the potential adverse effects following acute exposure. Such studies shed light on the toxicokinetics and the clinical manifestation of poisoning, contributing to a better understanding of the risks associated with these chemicals (Shadnia & Moghaddam, 2008).

Blood-Brain Barrier Permeability Studies

Compounds like "Pittsburgh compound B" have been used in clinical research to study their permeability through the blood-brain barrier. These studies are crucial for understanding the dynamics of biomarkers in neurodegenerative diseases like Alzheimer's, highlighting the role of heterocyclic compounds in diagnostic imaging and their interactions with human physiology (Gjedde et al., 2013).

Risk Assessment of Sensitizing Agents

Quantitative risk assessments of chemicals, including those with heterocyclic structures, have been performed to evaluate their sensitization potential. Such studies are essential for ensuring consumer safety and guiding regulatory decisions regarding the use of these compounds in consumer products (Fukushima et al., 2023).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Future research may focus on developing more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

Properties

IUPAC Name

5-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5S3/c1-13-19(28-20(21-13)16-5-4-10-26-16)15-7-8-18(24-23-15)27-12-14-11-25-9-3-2-6-17(25)22-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITXBZGVQDNMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.